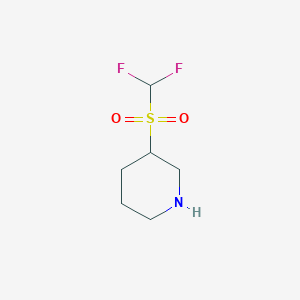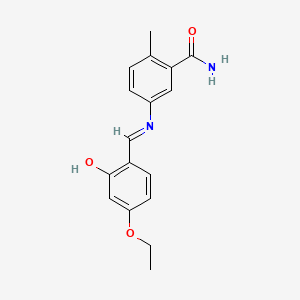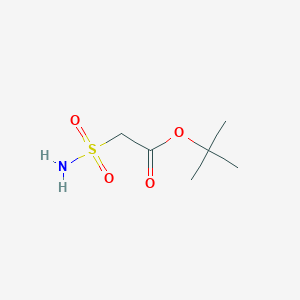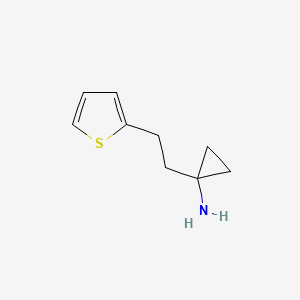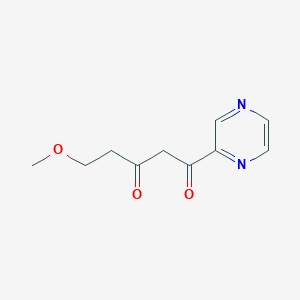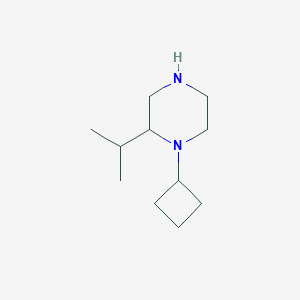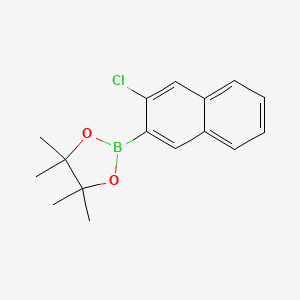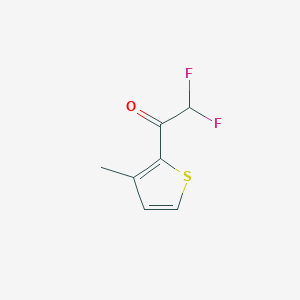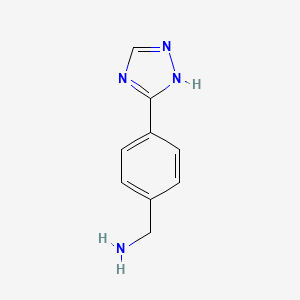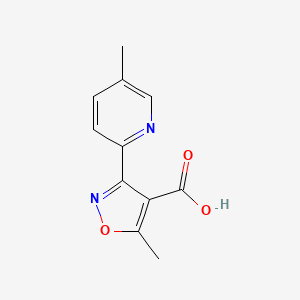
5-Methyl-3-(5-methyl-2-pyridyl)isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a methyl group attached to both the pyridine and oxazole rings, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.
Coupling of Pyridine and Oxazole Rings: The pyridine and oxazole rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine ring with a halogenated oxazole ring in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the oxazole ring using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid may involve large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and oxazole rings, forming corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the additional methyl group on the pyridine ring.
3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the oxazole ring.
5-methyl-3-(pyridin-2-yl)-1,2-oxazole: Lacks the carboxylic acid group.
Uniqueness
The presence of both methyl groups and the carboxylic acid functional group in 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid makes it unique compared to its similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(12-5-6)10-9(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
InChIキー |
GMDCDFYMKLNXKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=NOC(=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


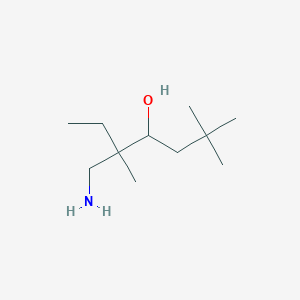
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)
